
1-Propen-1-ol, 2,3,3-trifluoro-, 1-(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1Z)- is a chemical compound with the molecular formula C10H9F3O3S and a molecular weight of 266.23 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a sulfonate ester, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1Z)- typically involves the reaction of 1-Propen-1-ol, 2,3,3-trifluoro- with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1Z)- can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Mechanism of Action
The mechanism of action of 1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1Z)- involves its interaction with various molecular targets, particularly enzymes that can catalyze the hydrolysis of sulfonate esters. The trifluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1Z)- can be compared with other similar compounds such as:
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1E)-: The (1E)-isomer has a different spatial arrangement, which can affect its reactivity and applications.
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (2Z)-: This compound has a different position of the double bond, leading to variations in its chemical properties and uses.
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (2E)-:
Properties
CAS No. |
178906-26-8 |
|---|---|
Molecular Formula |
C10H9F3O3S |
Molecular Weight |
266.24 g/mol |
IUPAC Name |
2,3,3-trifluoroprop-1-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H9F3O3S/c1-7-2-4-8(5-3-7)17(14,15)16-6-9(11)10(12)13/h2-6,10H,1H3 |
InChI Key |
OJRFVQVTRZONNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC=C(C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea](/img/structure/B14081771.png)
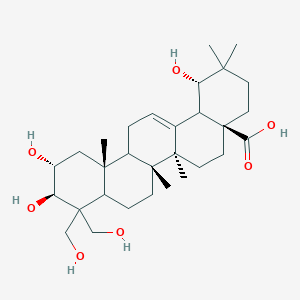

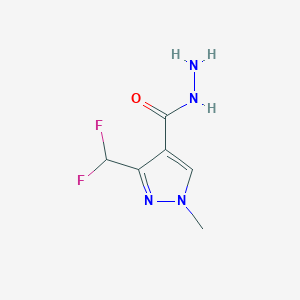
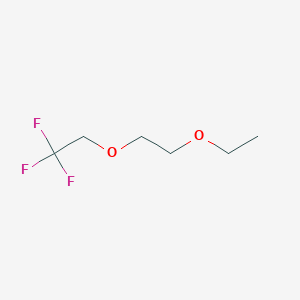
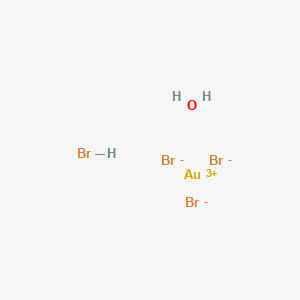
![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
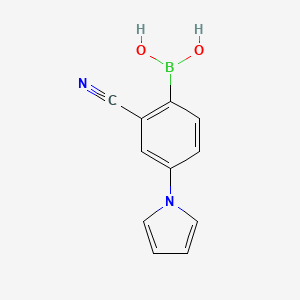
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)


![Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-](/img/structure/B14081839.png)
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
